REACTION_SMILES
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[Br:14][c:15]1[c:16]([Cl:17])[cH:18][c:19]([CH:20]=[O:21])[cH:22][c:23]1[Cl:24].[Br:1][c:2]1[c:3]([Cl:13])[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]1[Cl:12]>>[Br:1][c:2]1[c:3]([Cl:13])[cH:4][c:5]([CH2:6][OH:7])[cH:10][c:11]1[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)c(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)c(Br)c(Cl)c1
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Name
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Type
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product
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Smiles
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OCc1cc(Cl)c(Br)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |